Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in Organic Solvents
Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in Organic Solvents
For Immediate Release
[City, State] – In the intricate world of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is a cornerstone of successful research and development. This technical guide offers an in-depth exploration of the solubility characteristics of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the theoretical and practical aspects governing its dissolution in organic solvents.
Introduction: The Significance of Solubility in Chemical Synthesis and Drug Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is a critical physicochemical property that dictates its behavior in various stages of development. From reaction kinetics in a synthetic flask to bioavailability in a physiological system, the extent to which a compound dissolves in a given solvent is of paramount importance. Poor solubility can lead to challenges in purification, formulation, and ultimately, the therapeutic efficacy of a drug product. This guide delves into the specific solubility profile of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, providing a foundational understanding for its effective utilization.
Physicochemical Profile of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene
A thorough understanding of a molecule's physical and chemical properties is essential to predict its solubility.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-isopropoxy-1,3-dimethylbenzene | [1][2] |
| Molecular Formula | C₁₁H₁₅BrO | [1][2] |
| Molecular Weight | 243.15 g/mol | [1] |
| CAS Number | 95717-61-6 | [1] |
The structure of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, featuring a substituted benzene ring, reveals key characteristics that influence its solubility. The presence of the bromine atom and the ether linkage introduces some polarity, while the aromatic ring and the alkyl groups (isopropoxy and two methyl groups) contribute to its nonpolar character. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the organic solvent.
Theoretical Framework: Predicting Solubility
The age-old principle of "like dissolves like" serves as a fundamental guide to predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules.
Factors Influencing the Solubility of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene:
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Polarity: The molecule possesses a moderate polarity. The ether oxygen can act as a hydrogen bond acceptor, and the C-Br bond has a dipole moment. However, the large nonpolar surface area of the benzene ring and alkyl groups will favor dissolution in nonpolar to moderately polar solvents.
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Hydrogen Bonding: While it cannot act as a hydrogen bond donor, the ether oxygen can form hydrogen bonds with protic solvents (e.g., alcohols). This interaction can enhance solubility in such solvents.
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Van der Waals Forces: The aromatic ring and alkyl chains contribute significantly to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents like hexane and toluene.
Based on these characteristics, it is anticipated that 5-Bromo-2-isopropoxy-1,3-dimethylbenzene will exhibit good solubility in a range of common organic solvents.
Anticipated Solubility Profile:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar (e.g., Hexane, Toluene) | High | Dominated by van der Waals interactions between the nonpolar regions of the solute and solvent. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate, Dichloromethane) | High | Dipole-dipole interactions between the polar functionalities of the solute and solvent will facilitate dissolution. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | Hydrogen bonding between the ether oxygen and the solvent's hydroxyl group will enhance solubility. |
| Highly Polar (e.g., Water) | Low | The large nonpolar hydrocarbon portion of the molecule will limit its solubility in water.[3] |
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate process development and formulation. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[4][5]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.
Experimental Workflow
Figure 1: A logical workflow for the experimental determination of solubility using the shake-flask method.
Detailed Step-by-Step Methodology
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Preparation:
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Accurately weigh an amount of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene that is in clear excess of its expected solubility into a series of glass vials.
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Pipette a precise volume of the desired organic solvent into each vial.
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Seal the vials tightly to prevent solvent evaporation.
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Equilibration:
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Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).
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Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Sample Preparation for Analysis:
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Remove the vials from the shaker and allow the undissolved solid to settle.
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To ensure complete removal of solid particles, centrifuge the vials.
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Carefully withdraw a known volume of the supernatant using a pipette. For accuracy, it is crucial to avoid disturbing the solid pellet.
-
Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.
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-
Analysis:
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Prepare a series of calibration standards of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene in the chosen solvent.
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Analyze the filtered sample and the calibration standards using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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The concentration of the dissolved compound in the sample is determined by comparing its response to the calibration curve.
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Data Reporting:
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Express the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
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High-Throughput Screening for Solubility Assessment
In early-stage drug discovery, where numerous compounds are synthesized, high-throughput solubility screening methods are often employed.[6] These methods, while potentially less precise than the shake-flask method, allow for rapid assessment of a large number of compounds. Techniques like miniaturized shake-flask assays in 96-well plates followed by automated analysis can provide valuable preliminary solubility data.[6]
Conclusion
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